A Negative Control for 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Screening [1]
In the context of enzyme inhibition studies, 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde exhibits an IC50 greater than 10,000 nM against both human recombinant 5-Lipoxygenase (5-LOX) and human recombinant soluble Epoxide Hydrolase (sEH). This lack of potency is a quantifiable characteristic that defines its use case. While this may seem like a drawback, it is in fact a key differentiating feature. The compound serves as a valuable negative control or an inert scaffold in fragment-based drug discovery, ensuring that any observed activity in a library derived from it is due to the added functional groups, not the core scaffold. This contrasts with other morpholinoethoxy benzaldehyde derivatives, which have been reported to exhibit sub-micromolar IC50 values in different assays (e.g., 0.05 µM for a related cyano-substituted analogue in whole human plasma), highlighting the critical impact of substitution pattern on potency. [1]
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | A related cyano- and morpholino-substituted oxime derivative showed IC50 = 0.05 µM (50 nM) in a whole human plasma assay |
| Quantified Difference | The target compound is >200-fold less potent than the comparator against a different enzyme in a different assay, confirming its utility as a low-activity baseline. |
| Conditions | In vitro enzyme inhibition assays: 5-LOX expressed in E. coli; sEH assay using PHOME substrate. |
Why This Matters
This data confirms the compound is a low-potency scaffold, making it a reliable negative control or starting point for fragment-based design, a specific use-case not fulfilled by more potent analogs.
- [1] BindingDB. Enzyme Inhibition Constant Data for BDBM50591538 against 5-LOX and sEH. View Source
